[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine
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Overview
Description
[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine: is a chemical compound that belongs to the class of triazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine typically involves the following steps:
Formation of the Triazolopyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a hydrazine derivative under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can be performed on the triazolopyridine core, potentially leading to the formation of dihydro derivatives.
Substitution: The fluorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitriles, dihydro derivatives, and substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may be explored as a treatment for various diseases, including neurological disorders, cancer, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of [3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- [3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine
- [3-(3-Bromophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine
- [3-(3-Methylphenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine
Uniqueness
The presence of the fluorine atom in [3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. This can result in enhanced biological activity and improved pharmacokinetic profiles.
Properties
IUPAC Name |
[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4/c14-11-3-1-2-10(6-11)13-17-16-12-5-4-9(7-15)8-18(12)13/h1-6,8H,7,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJZDEKLIRVYIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2C=C(C=C3)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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